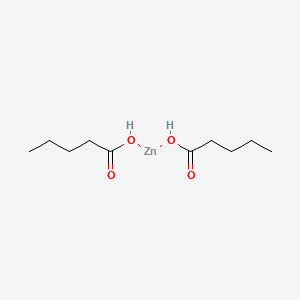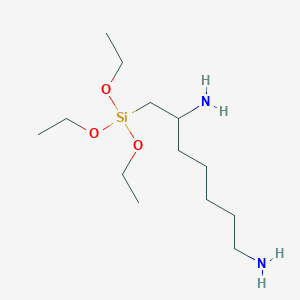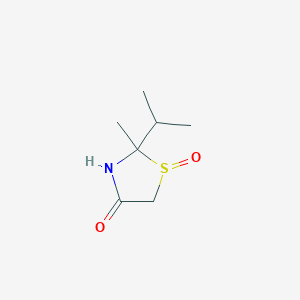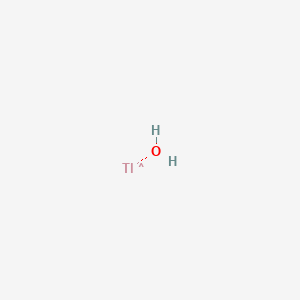
Thallium(ous)hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thallium(ous) hydroxide, also known as thallium(I) hydroxide, is a chemical compound with the formula TlOH. It is a hydroxide of thallium in its +1 oxidation state. Thallium is a heavy metal that is highly toxic and has limited applications due to its toxicity. Thallium(ous) hydroxide is a colorless, water-soluble compound that is highly reactive and can form various thallium compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thallium(ous) hydroxide can be synthesized through several methods:
- Thallium metal reacts with water to form thallium(ous) hydroxide and hydrogen gas:
Reaction with Water: 2Tl+2H2O→2TlOH+H2
Thallium(I) salts, such as thallium(I) chloride, can react with sodium hydroxide to form thallium(ous) hydroxide:Reaction with Alkali: TlCl+NaOH→TlOH+NaCl
Industrial Production Methods: Industrial production of thallium(ous) hydroxide typically involves the electrochemical oxidation of thallium in alkaline conditions. This method ensures a high yield and purity of the compound.
Types of Reactions:
Oxidation: Thallium(ous) hydroxide can be oxidized to thallium(III) hydroxide in the presence of strong oxidizing agents.
Reduction: Thallium(III) compounds can be reduced to thallium(I) compounds using reducing agents.
Substitution: Thallium(ous) hydroxide can undergo substitution reactions with various halides to form thallium halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas.
Halides: Hydrochloric acid, hydrobromic acid.
Major Products Formed:
Thallium(III) Hydroxide: Formed through oxidation.
Thallium Halides: Formed through substitution reactions with halides.
Wissenschaftliche Forschungsanwendungen
Thallium(ous) hydroxide has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis of thallium compounds.
Biology: Employed in studies related to the toxicological effects of thallium on biological systems.
Medicine: Historically used in medical imaging, particularly in cardiovascular scintigraphy, although its use has declined due to toxicity concerns.
Industry: Utilized in the production of special glasses and electronic components due to its unique properties.
Wirkmechanismus
Thallium(ous) hydroxide exerts its effects primarily through its interaction with biological molecules. Thallium ions can mimic potassium ions and interfere with potassium-regulated processes in cells. This leads to disruption of cellular functions, including enzyme activity, membrane potential, and neurotransmission. The compound can also induce oxidative stress and damage cellular components, leading to toxicity.
Vergleich Mit ähnlichen Verbindungen
- Lithium Hydroxide (LiOH)
- Sodium Hydroxide (NaOH)
- Potassium Hydroxide (KOH)
- Rubidium Hydroxide (RbOH)
- Cesium Hydroxide (CsOH)
Comparison: Thallium(ous) hydroxide is unique among these hydroxides due to its high toxicity and the presence of thallium in the +1 oxidation state. Unlike the alkali metal hydroxides, thallium(ous) hydroxide is less commonly used and has more specialized applications. Its toxicity limits its use in many fields, whereas alkali metal hydroxides are widely used in various industrial and laboratory processes.
Eigenschaften
Molekularformel |
H2OTl |
|---|---|
Molekulargewicht |
222.399 g/mol |
InChI |
InChI=1S/H2O.Tl/h1H2; |
InChI-Schlüssel |
DXUYMCILKIOMEO-UHFFFAOYSA-N |
Kanonische SMILES |
O.[Tl] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


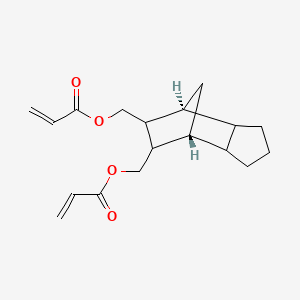
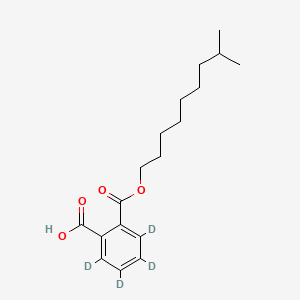
![4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride](/img/structure/B13828100.png)
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)
![7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)
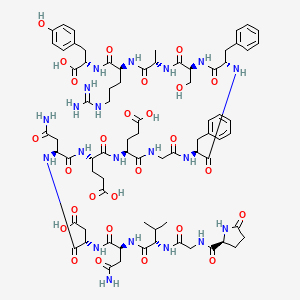
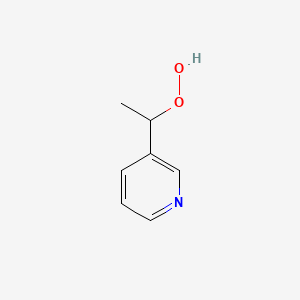
![2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13828140.png)
